molecular formula C41H83N2O6P B164518 Sphingomyelin CAS No. 85187-10-6

Sphingomyelin

Cat. No.: B164518
CAS No.: 85187-10-6
M. Wt: 731.1 g/mol
InChI Key: LKQLRGMMMAHREN-YJFXYUILSA-N
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Description

Sphingomyelin is a type of sphingolipid found predominantly in animal cell membranes, especially in the membranous myelin sheath that surrounds some nerve cell axons. It consists of a phosphocholine head group, a sphingosine backbone, and a fatty acid. This compound plays a crucial role in cell membrane structure and function, participating in various signaling pathways .

Mechanism of Action

Target of Action

Sphingomyelin (SM) is a type of sphingolipid found in animal cell membranes, especially in the membranous myelin sheath that surrounds some nerve cell axons . It plays significant roles in cellular signaling pathways . The primary targets of this compound are the cell surface membranes where it contributes to the formation of specialized liquid-ordered domains called lipid rafts . These lipid rafts are involved in cell signaling, lipid and protein sorting, and membrane trafficking .

Mode of Action

This compound interacts with its targets primarily through its metabolism. The degradation and synthesis of this compound produce important second messengers for signal transduction . Sphingomyelinases (SMases) hydrolyze this compound, releasing ceramide and creating a cascade of bioactive lipids . These lipids include sphingosine and sphingosine-1-phosphate, all of which have a specific signaling capacity .

Biochemical Pathways

The metabolism of this compound involves complex biochemical pathways. The de novo synthesis via this compound synthases (SMSs) is the most important pathway of this compound formation in a cell . The degradation of this compound by sphingomyelinases (SMases) leads to the production of ceramide, a bioactive lipid that mediates the effects of cell growth, cell differentiation, and apoptosis .

Pharmacokinetics

It is known that sphingomyelinases, enzymes that hydrolyze this compound, play crucial roles in cardiovascular physiology and pathophysiology . Inhibitors of sphingomyelinases have been suggested as potential tools for the treatment of cardiovascular diseases .

Result of Action

The action of this compound results in various cellular effects. An abnormal increase in this compound content in the cell surface membrane reduces membrane fluidity and permeability, and increases its rigidity and strength . This leads to loss of contact inhibition and self-control mechanisms, decrease in cell-to-cell communication, reduced or inhibited cell surface molecules expression and signaling pathway coordination, and uncontrolled proliferation .

Action Environment

The action of this compound is influenced by environmental cues. Sphingolipids, including this compound, can be synthesized or degraded to modulate cellular responses according to environmental cues . The balance among the different sphingolipids is important for directing immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sphingomyelin synthesis involves several key enzymes, including serine palmitoyltransferase, ceramide synthase, and this compound synthase. The biosynthesis primarily occurs in the endoplasmic reticulum and Golgi apparatus. The process begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to sphinganine. Sphinganine is acylated to form dihydroceramide, which is subsequently desaturated to ceramide. Finally, this compound synthase transfers a phosphocholine group from phosphatidylcholine to ceramide, forming this compound .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as eggs and bovine brain. The extraction process includes lipid extraction using organic solvents, followed by chromatographic techniques to purify this compound. Enzymatic methods are also employed to synthesize this compound in vitro using ceramide and phosphatidylcholine as substrates .

Chemical Reactions Analysis

Types of Reactions: Sphingomyelin undergoes various chemical reactions, including hydrolysis, oxidation, and enzymatic degradation. The hydrolysis of this compound by sphingomyelinase enzymes results in the formation of ceramide and phosphocholine. Oxidation reactions can lead to the formation of reactive oxygen species, which may further react with this compound .

Common Reagents and Conditions:

    Hydrolysis: Catalyzed by sphingomyelinase enzymes under physiological conditions.

    Oxidation: Typically occurs in the presence of reactive oxygen species or oxidative stress conditions.

Major Products:

Scientific Research Applications

Sphingomyelin has a wide range of applications in scientific research, including:

Chemistry:

  • Used as a model compound to study lipid-lipid and lipid-protein interactions in membranes.

Biology:

  • Plays a crucial role in cell membrane structure and function.
  • Involved in signal transduction pathways, influencing cell growth, differentiation, and apoptosis.

Medicine:

  • Investigated for its role in neurodegenerative diseases such as multiple sclerosis and Alzheimer’s disease.
  • Studied for its potential therapeutic applications in cancer treatment due to its involvement in cell signaling pathways.

Industry:

Comparison with Similar Compounds

Sphingomyelin is unique among sphingolipids due to its phosphocholine head group. Similar compounds include:

This compound’s unique structure allows it to play specific roles in cell membrane organization and signaling that are distinct from other sphingolipids and phospholipids.

Properties

IUPAC Name

[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H83N2O6P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-41(45)42-39(38-49-50(46,47)48-37-36-43(3,4)5)40(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h32,34,39-40,44H,6-31,33,35-38H2,1-5H3,(H-,42,45,46,47)/b34-32+/t39-,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQLRGMMMAHREN-YJFXYUILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H83N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501313528
Record name N-Stearoylsphingomyelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

731.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name SM(d18:1/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001348
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

58909-84-5
Record name N-Stearoylsphingomyelin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58909-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-(N-Steroylsphingosyl)-1-phosphocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058909845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Stearoylsphingomyelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-STEAROYLSPHINGOMYELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05UG6280NI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SM(d18:1/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001348
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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